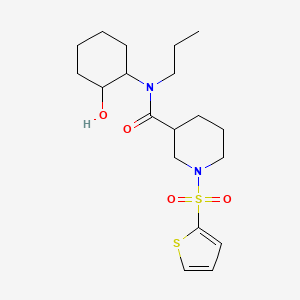

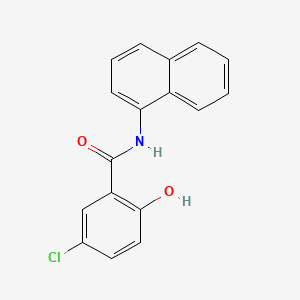

![molecular formula C20H24N2OS B5551934 (1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane" belongs to a class of compounds known for their unique bicyclic structure, incorporating nitrogen atoms into the ring system. These compounds, including similar diazabicyclo nonanes, are of interest in organic chemistry for their potential applications in material science, medicinal chemistry, and as intermediates in complex organic synthesis.

Synthesis Analysis

The synthesis of similar diazabicyclo nonane derivatives typically involves multi-step chemical reactions that introduce nitrogen atoms into the bicyclic framework. For example, the synthesis of methyl-substituted diazabicyclo nonanes has been described, emphasizing the importance of selecting appropriate substituents and conditions to achieve the desired bicyclic structure with bridgehead nitrogen atoms (Crabb & Newton, 1969).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are common techniques for analyzing the molecular structure of diazabicyclo nonanes. These methods have been used to determine the preferred conformations and structural details of similar compounds, providing insights into their three-dimensional arrangement and the influence of substituents on the overall molecular architecture (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, influenced by their unique structure and the presence of nitrogen atoms. These reactions can include aminomethylation, cyclization, and interactions with different chemical agents, leading to the formation of new compounds with diverse functionalities (Dotsenko et al., 2007).

科学的研究の応用

Synthesis and Medicinal Chemistry

- A study by Geiger et al. (2007) focuses on synthesizing various stereoisomeric alcohols and methyl ethers, including those with the bicyclic framework similar to the compound . These compounds have shown high σ1 receptor affinity and significant cell growth inhibition in human tumor cell lines, indicating potential applications in cancer treatment (Geiger et al., 2007).

Conformational Studies

- Crabb and Newton (1969) conducted proton magnetic resonance studies on methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes to understand their preferred conformations. This research contributes to the foundational understanding of the structural and electronic properties of bicyclic compounds like the one (Crabb & Newton, 1969).

Interaction with Nicotinic Acetylcholine Receptors

- Eibl et al. (2013) explored 3,7-diazabicyclo[3.3.1]nonane derivatives for their interaction with nicotinic acetylcholine receptors (nAChRs), which could be relevant for the compound . They found that certain configurations and substituents lead to higher affinities and selective interactions with nAChRs (Eibl et al., 2013).

Photosensitive Properties

- Xiao-qin (2014) synthesized novel amidine photobase generators using 1,5-diazabicyclo[4.3.0]nonane, indicating the potential use of related bicyclic compounds in the field of photochemistry and materials science (Xiao-qin, 2014).

Coordination Chemistry

- Bleiholder et al. (2005) studied the coordination chemistry of a hexadentate bispidine-based ligand, showcasing the relevance of such structures in the development of complex metal ion ligands, which could be applicable for the compound (Bleiholder et al., 2005).

Potential Antiparkinson Agents

- Occelli et al. (1977) synthesized amides potentially active as antiparkinson agents based on 3,8-diazabicyclo structures. This suggests the possibility of neurological applications for similar bicyclic compounds (Occelli, Fontanella, & Testa, 1977).

Drug Delivery Systems

- Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in liposomal delivery systems, suggesting potential pharmaceutical applications for related bicyclic compounds in drug delivery (Veremeeva et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-14-19(16-6-4-3-5-7-16)18(13-24-14)20(23)22-11-15-8-9-17(22)12-21(2)10-15/h3-7,13,15,17H,8-12H2,1-2H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQWLMFVXZMIOZ-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)N2CC3CCC2CN(C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)